molecular formula C22H28N2O6S B2389792 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide CAS No. 922066-74-8

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide

Cat. No.: B2389792
CAS No.: 922066-74-8
M. Wt: 448.53
InChI Key: TVHLTRYUKNTMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C22H28N2O6S and its molecular weight is 448.53. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development

A study involved radiolabeling N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) and its analogs for evaluating their binding to sigma-2 receptors in vitro. This research highlights the compound's utility as a ligand for studying sigma-2 receptors, providing insights into receptor function and potential therapeutic targets (Xu et al., 2005).

Cellular Proliferation Imaging in Tumors

Another application is in the field of diagnostic imaging, where derivatives of the compound, such as 18F-ISO-1, have been evaluated for their ability to image tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This study demonstrates the compound's potential in assessing the proliferative status of solid tumors, offering a non-invasive method to evaluate tumor growth and response to treatment (Dehdashti et al., 2013).

Metabolite Identification and Excretion Studies

Research on YM758, a novel If channel inhibitor, involved identifying its metabolites in human urine, plasma, and feces. This study provides valuable information on the drug's metabolism and excretion pathways, highlighting the role of transporter-mediated renal and hepatic excretion. Such information is crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of related compounds (Umehara et al., 2009).

Synthetic Route Development for If Channel Inhibitors

The development of a practical and scalable synthetic route for YM758 monophosphate is another significant application. This research addresses the challenges in synthesizing such complex molecules, contributing to the field of medicinal chemistry by providing a more efficient method for producing potential therapeutic agents (Yoshida et al., 2014).

Fluorine-18 Labeling for Tumor Imaging

A series of fluorine-containing benzamide analogs, including derivatives of the compound , were synthesized and evaluated as potential PET imaging agents for the sigma-2 receptor status of solid tumors. This research aims to develop new diagnostic tools for cancer, enabling more precise tumor localization and monitoring (Tu et al., 2007).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-3,4-dihydroisoquinoline , which is known to interact with various biological targets.

Mode of Action

It is known that 6,7-dimethoxy-3,4-dihydroisoquinoline readily reacts with acyl iso(thio)cyanates, leading to the formation of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 6,7-dimethoxy-3,4-dihydroisoquinoline , it may potentially affect similar pathways

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-4-30-19-7-5-16(6-8-19)22(25)23-10-12-31(26,27)24-11-9-17-13-20(28-2)21(29-3)14-18(17)15-24/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHLTRYUKNTMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.